molecular formula C16H24N2O B6646484 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol

1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol

Cat. No. B6646484
M. Wt: 260.37 g/mol
InChI Key: RDTJMZQABUUBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol, also known as DZP, is a chemical compound that is widely used in scientific research. It belongs to the class of compounds known as GABAergic drugs, which are substances that affect the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.

Mechanism of Action

1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol acts as a positive allosteric modulator of GABA receptors, which means that it enhances the activity of these receptors in the presence of GABA. This leads to an increase in the inhibitory activity of neurons in the brain, resulting in sedation, anxiolysis, and other effects associated with GABAergic drugs.
Biochemical and physiological effects:
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol has been shown to have a range of biochemical and physiological effects in animal studies. These include sedation, anxiolysis, muscle relaxation, anticonvulsant activity, and cognitive impairment. These effects are consistent with the known effects of GABAergic drugs on the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the GABAergic system in the brain. However, one limitation of using 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol is that it can have non-specific effects on other neurotransmitter systems in the brain, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol and other GABAergic drugs. One area of interest is the development of more selective compounds that target specific subtypes of GABA receptors. Another area of interest is the study of the long-term effects of GABAergic drugs on brain function and behavior. Finally, there is a need for more research on the potential therapeutic uses of GABAergic drugs in the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol involves the reaction of 3,9-diazabicyclo[4.2.1]nonane (DBN) with 2-bromo-1-phenylpropan-1-one in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol. This method has been optimized to produce high yields of 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol with minimal impurities.

Scientific Research Applications

1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol is widely used in scientific research as a tool to study the GABAergic system in the brain. It has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This makes 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol useful in studying the effects of GABAergic drugs on behavior, cognition, and other physiological processes.

properties

IUPAC Name

1-(3,9-diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-16(19,13-5-3-2-4-6-13)12-18-10-9-14-7-8-15(11-18)17-14/h2-6,14-15,17,19H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTJMZQABUUBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC2CCC(C1)N2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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